molecular formula C13H9Na B14125293 sodium;9H-fluoren-9-ide CAS No. 3531-83-7

sodium;9H-fluoren-9-ide

Cat. No.: B14125293
CAS No.: 3531-83-7
M. Wt: 188.20 g/mol
InChI Key: HATJEFSJJJVAOG-UHFFFAOYSA-N
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Description

Sodium;9H-fluoren-9-ide is an organosodium compound derived from 9H-fluorene It is characterized by the presence of a sodium ion bonded to the fluorenide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;9H-fluoren-9-ide can be synthesized through the deprotonation of 9H-fluorene using a strong base such as sodium hydride or sodium amide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

9H-fluorene+NaHThis compound+H2\text{9H-fluorene} + \text{NaH} \rightarrow \text{this compound} + \text{H}_2 9H-fluorene+NaH→this compound+H2​

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;9H-fluoren-9-ide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-fluorenone.

    Substitution: The fluorenide anion can participate in nucleophilic substitution reactions.

    Addition: It can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 9-fluorenone

    Substitution: Various substituted fluorenes

    Addition: Carboxylated or hydroxylated fluorenes

Scientific Research Applications

Sodium;9H-fluoren-9-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;9H-fluoren-9-ide involves its ability to act as a nucleophile due to the negative charge on the fluorenide anion. This allows it to attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    9H-fluorene: The parent compound from which sodium;9H-fluoren-9-ide is derived.

    9-fluorenone: An oxidized derivative of 9H-fluorene.

    9-hydroxyfluorene: An alcohol derivative of 9H-fluorene.

Uniqueness

This compound is unique due to its strong nucleophilic properties, which make it a valuable reagent in organic synthesis. Its ability to form stable anionic species allows for a wide range of chemical transformations that are not easily achievable with other fluorenes.

Properties

CAS No.

3531-83-7

Molecular Formula

C13H9Na

Molecular Weight

188.20 g/mol

IUPAC Name

sodium;9H-fluoren-9-ide

InChI

InChI=1S/C13H9.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1

InChI Key

HATJEFSJJJVAOG-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Na+]

Origin of Product

United States

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